Product packaging for rac 4-Hydroxydebrisoquine Hemisulfate(Cat. No.:)

rac 4-Hydroxydebrisoquine Hemisulfate

Cat. No.: B8079536
M. Wt: 480.5 g/mol
InChI Key: AETJLQVZNVTWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of how genetic variations influence drug response, a field known as pharmacogenetics, owes much of its development to the investigation of the antihypertensive drug debrisoquine (B72478) and its metabolites. Among these, rac 4-Hydroxydebrisoquine (B23357) Hemisulfate has emerged as a compound of profound academic interest.

Debrisoquine, a guanidine (B92328) derivative, was historically used as an antihypertensive medication. However, its most enduring legacy in science is its role in revealing the genetic polymorphism of drug oxidation. In the 1970s, researchers observed that the extent to which individuals metabolized debrisoquine varied significantly. This variability was traced to the cytochrome P450 enzyme system, specifically the CYP2D6 enzyme. nih.govcymitquimica.com

The primary metabolic pathway of debrisoquine is its hydroxylation to 4-hydroxydebrisoquine. researchgate.netnih.gov The efficiency of this conversion is directly linked to the genetic makeup of an individual's CYP2D6 gene. This led to the classification of individuals into different "metabolizer phenotypes":

Poor Metabolizers (PMs): Individuals with little to no CYP2D6 enzyme function, leading to slow metabolism of debrisoquine.

Intermediate Metabolizers (IMs): Individuals with reduced CYP2D6 function.

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, resulting in exceptionally high enzyme activity. nih.gov

This discovery was a cornerstone in establishing the clinical importance of pharmacogenetics, demonstrating that a patient's genetic profile could predict their response to a drug.

The academic significance of rac 4-Hydroxydebrisoquine stems directly from its central role in the debrisoquine metabolic pathway. The ratio of debrisoquine to 4-hydroxydebrisoquine excreted in the urine, known as the Metabolic Ratio (MR), became the gold standard for phenotyping an individual's CYP2D6 activity. nih.govresearchgate.net A high MR indicates a poor metabolizer, while a low MR suggests an extensive or ultrarapid metabolizer.

The use of rac 4-Hydroxydebrisoquine Hemisulfate as a reference standard in analytical methods is crucial for the accuracy of these phenotyping tests. lgcstandards.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used to quantify both debrisoquine and 4-hydroxydebrisoquine in urine samples, and the availability of a pure, stable form of the metabolite is essential for calibrating these instruments and ensuring the reliability of the results. nih.govnih.gov

Recent research has further solidified the pivotal role of this metabolite by revealing its own subsequent metabolic pathways. Studies have shown that 4-hydroxydebrisoquine can be further metabolized to other compounds, such as 3,4-dehydrodebrisoquine. nih.govnih.gov This finding has significant implications, as it suggests that the traditional debrisoquine/4-hydroxydebrisoquine MR may not fully capture the complexity of CYP2D6-mediated metabolism.

The continued academic investigation of this compound is driven by several key factors:

A Deeper Understanding of CYP2D6 Function: By studying the formation and further metabolism of 4-hydroxydebrisoquine, researchers can gain more nuanced insights into the function and regulation of the CYP2D6 enzyme. This includes investigating the wide intra-phenotype variability in metabolism that cannot be explained by genotype alone. nih.govnih.gov

Improving the Accuracy of Phenotyping: The discovery of downstream metabolites of 4-hydroxydebrisoquine has prompted a re-evaluation of the traditional metabolic ratio. A comprehensive investigation of all debrisoquine metabolites, including those derived from 4-hydroxydebrisoquine, is necessary to develop more accurate and predictive biomarkers of CYP2D6 activity.

In Vitro Research Tool: As a stable chemical compound, this compound is an invaluable tool for in vitro studies. nih.gov It can be used as a substrate in experiments with human liver microsomes and other cellular systems to probe the activity of CYP2D6 and other enzymes, as well as to investigate potential drug-drug interactions. frontiersin.org

Analytical Standard: The hemisulfate salt form provides a stable and well-characterized standard for analytical chemistry. cymitquimica.comlgcstandards.com This is fundamental for the validation of new analytical methods and for ensuring the comparability of results across different laboratories and studies.

The following tables present a summary of the chemical properties of this compound and detailed research findings from a study investigating debrisoquine metabolism.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃N₃O · 0.5 H₂SO₄
Molecular Weight 240.27 g/mol
CAS Number 62580-84-1
Alternate CAS (Free Base) 59333-79-8
Appearance Neat
Purity >95% (HPLC)
Storage Temperature -20°C

Data sourced from commercial suppliers of chemical reference standards. cymitquimica.comlgcstandards.com

Urinary Excretion of Debrisoquine and its Metabolites in Different CYP2D6 Genotypes (0-24h)

MetaboliteExtensive Metabolizers (EMs) (% of dose)Poor Metabolizers (PMs) (% of dose)
Debrisoquine 3.7 ± 0.919.5 ± 5.3
4-Hydroxydebrisoquine 7.2 ± 1.40.2 ± 0.1
3,4-Dehydrodebrisoquine 3.1 - 27.60 - 2.1
6-Hydroxydebrisoquine 0 - 4.8Not Detected
8-Hydroxydebrisoquine 0 - 1.3Not Detected

This table summarizes data from a study investigating the metabolism of debrisoquine in individuals with different CYP2D6 genotypes. The results highlight the significant differences in metabolite excretion profiles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N6O6S B8079536 rac 4-Hydroxydebrisoquine Hemisulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3O.H2O4S/c2*11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h2*1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJLQVZNVTWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746671
Record name Sulfuric acid--4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62580-84-1
Record name Sulfuric acid--4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxydebrisoquin sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enzymatic Biotransformation and Metabolic Pathways of Rac 4 Hydroxydebrisoquine

Cytochrome P450 2D6 (CYP2D6) Mediated Hydroxylation

The hydroxylation of debrisoquine (B72478) is a primary metabolic step, predominantly mediated by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).

The formation of 4-hydroxydebrisoquine (B23357) from debrisoquine is a hallmark reaction of CYP2D6 activity. nih.govreactome.orgwikipedia.orgnih.gov This metabolic conversion is so specific to CYP2D6 that the ratio of debrisoquine to 4-hydroxydebrisoquine in urine or plasma is widely used as a clinical marker to determine an individual's CYP2D6 phenotype. wikipedia.orgnih.gov This phenotyping allows for the classification of individuals into categories such as poor, intermediate, extensive, and ultrarapid metabolizers, which is crucial for predicting their response to numerous drugs metabolized by this enzyme. nih.govreactome.orgwikipedia.org

The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual and inter-ethnic variability in the enzyme's function. nih.govreactome.org Individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs), exhibit significantly lower formation of 4-hydroxydebrisoquine compared to extensive metabolizers (EMs) who have normal or increased enzyme function. nih.govreactome.orgnih.gov This difference in metabolic capacity underscores the central role of CYP2D6 in the 4-hydroxylation of debrisoquine. nih.govnih.gov The metabolism of debrisoquine to 4-hydroxydebrisoquine is catalyzed by CYP2D6, an enzyme primarily expressed in the liver and also found in the central nervous system. wikipedia.org

In vitro studies using human liver microsomes have been instrumental in characterizing the enzymatic process of debrisoquine 4-hydroxylation. These microsomal systems contain the necessary components for cytochrome P450-mediated reactions, including CYP2D6 and NADPH-cytochrome P450 reductase. The debrisoquine 4-hydroxylase activity in these systems is dependent on the presence of NADPH and is inhibited by carbon monoxide, confirming its catalysis by a cytochrome P450 enzyme. nih.gov

Research has demonstrated that the debrisoquine 4-hydroxylase activity is linear with respect to protein concentration and incubation time under specific experimental conditions. nih.gov The development of sensitive assay methods, often employing gas chromatography-mass spectrometry (GC-MS), has enabled the precise quantification of 4-hydroxydebrisoquine formation in these in vitro systems. nih.gov Studies have also highlighted that liver disease can significantly impact the 4-hydroxylation of debrisoquine, leading to decreased enzyme activity. nih.gov

The kinetics of debrisoquine 4-hydroxylation by CYP2D6 have been characterized by determining the Michaelis-Menten constants, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it provides an indication of the enzyme's affinity for the substrate. washington.edu Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. washington.edu

In studies with human liver microsomes, the mean Vmax for debrisoquine 4-hydroxylase activity was determined to be 69.9 ± 14.3 pmol mg-1 min-1, with a corresponding mean Km value of 130 ± 24 µM. nih.gov These kinetic parameters are essential for understanding the efficiency of 4-hydroxydebrisoquine formation and how it can be influenced by genetic variations and the presence of other drugs.

Table 1: Enzyme Kinetic Parameters for Debrisoquine 4-Hydroxylase Activity in Human Liver Microsomes

ParameterMean ValueStandard DeviationUnits
Vmax69.914.3pmol mg-1 min-1
Km13024µM

Data sourced from studies on human liver microsomal fractions. nih.gov

Subsequent Metabolic Pathways of rac 4-Hydroxydebrisoquine

Following its formation, rac 4-hydroxydebrisoquine can undergo further metabolic transformations.

A notable subsequent metabolite of 4-hydroxydebrisoquine is 3,4-dehydrodebrisoquine. nih.govnih.gov In vitro studies using both human and rat liver microsomes have demonstrated that 4-hydroxydebrisoquine is a direct precursor to this metabolite. nih.govnih.gov The formation of 3,4-dehydrodebrisoquine has been observed in urine samples from both extensive and poor metabolizers of debrisoquine, although in varying amounts. nih.gov It is hypothesized that 3,4-dehydrodebrisoquine may be formed through the acid-catalyzed dehydration of 4-hydroxydebrisoquine. nih.gov

Evidence suggests that enzymes other than cytochrome P450s are involved in the metabolism of 4-hydroxydebrisoquine. nih.govnih.gov A non-cytochrome P450 microsomal activity has been implicated in the further metabolism of 4-hydroxydebrisoquine. nih.gov It is speculated that this alternative pathway could lead to the formation of other metabolites, such as 1- and 3-hydroxydebrisoquine and their subsequent ring-opened products. nih.govnih.gov This highlights the complexity of debrisoquine's metabolic profile beyond the well-characterized CYP2D6-mediated 4-hydroxylation.

Glucuronidation Pathways of 4-Hydroxydebrisoquine and Related Metabolites

Glucuronidation represents a significant Phase II metabolic pathway for debrisoquine and its primary metabolite, 4-hydroxydebrisoquine. This process involves the conjugation of glucuronic acid to the molecule, which increases its water solubility and facilitates its elimination from the body. The formation of glucuronide conjugates of both debrisoquine and 4-hydroxydebrisoquine has been observed to be highly dependent on an individual's CYP2D6 genotype. nih.gov

Research into the biotransformation of related compounds, such as N-hydroxydebrisoquine, provides insight into the specific enzymatic processes that may be involved. Studies using human and porcine hepatocytes have demonstrated the formation of two distinct glucuronides of N-hydroxydebrisoquine. nih.gov One of these metabolites was identified as an O-glucuronide, a conjugate formed on the N-hydroxy group of the N-hydroxyguanidine structure. nih.gov

The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs). nih.gov Investigations involving a panel of eight human hepatic recombinant UGT enzymes confirmed that these enzymes are capable of forming the same Phase II metabolites observed in hepatocyte cultures. nih.gov While this specific study focused on N-hydroxydebrisoquine, it establishes the capability of UGT enzymes to conjugate debrisoquine-related structures, suggesting a similar mechanism for 4-hydroxydebrisoquine, where the hydroxyl group would be the likely site for O-linked glucuronidation.

A novel metabolite, 3,4-dehydrodebrisoquine, has been identified, which is formed from 4-hydroxydebrisoquine. nih.gov This finding indicates that 4-hydroxydebrisoquine is not merely an end-product destined for conjugation but is also a substrate for further Phase I metabolic reactions. The formation of this dehydro-metabolite is catalyzed by a microsomal activity that is not dependent on cytochrome P450 enzymes. nih.gov

Investigation of Other Hydroxylated Debrisoquine Metabolites (e.g., 1-, 3-, 6-, and 8-hydroxydebrisoquine)

Beyond the primary 4-hydroxylation pathway, the metabolism of debrisoquine can occur at other positions on the molecule, leading to a variety of minor hydroxylated metabolites. The formation and excretion of these metabolites are significantly influenced by an individual's metabolic phenotype, particularly their CYP2D6 status. nih.gov

In individuals classified as extensive metabolizers (EMs), who possess normal CYP2D6 function, several other phenolic metabolites have been detected in urine. nih.gov These include 6-hydroxydebrisoquine and 8-hydroxydebrisoquine. In contrast, these metabolites were not detected in the urine of poor metabolizers (PMs), who have deficient CYP2D6 activity. nih.gov This genotype-dependent production underscores the central role of CYP2D6 in the aromatic hydroxylation of the debrisoquine molecule.

Urinary Excretion of Hydroxylated Debrisoquine Metabolites in Extensive Metabolizers (EMs)

MetaboliteUrinary Excretion (% of Dose)
6-Hydroxydebrisoquine0 - 4.8%
8-Hydroxydebrisoquine0 - 1.3%

This interactive table summarizes the urinary excretion of minor hydroxylated metabolites of debrisoquine in individuals with a functional CYP2D6 enzyme system, as reported in scientific literature. nih.gov

Furthermore, there is speculation based on metabolic studies that 1-hydroxydebrisoquine and 3-hydroxydebrisoquine may also be formed. nih.gov It is proposed that a non-cytochrome P450 microsomal activity is involved in the further metabolism of 4-hydroxydebrisoquine, which could potentially lead to the formation of these specific metabolites and their subsequent ring-opened products. nih.gov

The discovery of these additional metabolic pathways, including the formation of 3,4-dehydrodebrisoquine from 4-hydroxydebrisoquine and the genotype-dependent excretion of other hydroxylated forms, highlights the complexity of debrisoquine's biotransformation. nih.gov It demonstrates that while 4-hydroxylation by CYP2D6 is the predominant and most well-studied pathway, the subsequent and alternative metabolic routes are crucial for a complete understanding of its disposition.

Pharmacogenetic and Population Variability in Rac 4 Hydroxydebrisoquine Formation

Phenotypic Classification based on the Debrisoquine (B72478)/4-Hydroxydebrisoquine (B23357) Metabolic Ratio

The metabolic ratio (MR), calculated as the urinary concentration of debrisoquine divided by that of 4-hydroxydebrisoquine, serves as a key indicator of CYP2D6 enzyme activity. nih.gov This ratio allows for the classification of individuals into distinct metabolic phenotypes, each exhibiting a different capacity to metabolize debrisoquine.

Individuals can be categorized into four main phenotypes based on their ability to metabolize debrisoquine:

Extensive Metabolizers (EMs): This group is considered to have normal CYP2D6 function. wikipedia.org They efficiently convert debrisoquine to 4-hydroxydebrisoquine.

Poor Metabolizers (PMs): These individuals possess little to no CYP2D6 enzyme function, leading to a significantly reduced ability to metabolize debrisoquine. wikipedia.org Consequently, they have a high debrisoquine/4-hydroxydebrisoquine metabolic ratio. clinpgx.org Studies in Caucasian populations have identified PM phenotypes with a debrisoquine/hydroxydebrisoquine ratio in 6-hour urine greater than or equal to 41.5. clinpgx.org

Intermediate Metabolizers (IMs): This phenotype represents a metabolic capacity that falls between that of poor and extensive metabolizers. wikipedia.org They have decreased, but not absent, CYP2D6 enzyme activity. nih.gov

Ultrarapid Metabolizers (UMs): UMs have a greater-than-normal CYP2D6 function, often due to carrying multiple copies of the CYP2D6 gene. wikipedia.org This results in a very low debrisoquine/4-hydroxydebrisoquine metabolic ratio, with some studies defining it as an MR ≤ 0.1. nih.gov

The clinical determination of a patient's CYP2D6 phenotype is often accomplished by administering debrisoquine and subsequently measuring the plasma concentration of its metabolite, 4-hydroxydebrisoquine. wikipedia.org

One study re-examining debrisoquine metabolism identified a novel metabolite, 3,4-dehydrodebrisoquine, which is formed from 4-hydroxydebrisoquine. nih.gov The variable excretion of this metabolite in both extensive and poor metabolizers suggests that the traditional metabolic ratio may not fully represent the 4-hydroxylation capacity of an individual, potentially explaining some of the observed intra-genotype variation. nih.gov Further research indicates that nongenetic factors may also play a role in this variability. nih.gov

Genotype-Phenotype Correlations for CYP2D6 Activity and 4-Hydroxylation Capacity

A strong correlation exists between an individual's CYP2D6 genotype and their debrisoquine 4-hydroxylation phenotype. nih.govnih.gov The number of functional CYP2D6 alleles an individual possesses is critically important in determining the plasma concentration-time curves of both debrisoquine and its 4-hydroxy metabolite. nih.gov

Poor Metabolizers (PMs) typically have two non-functional CYP2D6 alleles (e.g., *4, *5). tandfonline.com

Intermediate Metabolizers (IMs) often carry one functional and one non-functional allele or two alleles with decreased function. wikipedia.org

Extensive Metabolizers (EMs) generally have two functional CYP2D6 alleles (e.g., *1, *2). tandfonline.com

Ultrarapid Metabolizers (UMs) are characterized by the presence of multiple copies of functional CYP2D6 genes. nih.gov

Studies have demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme. nih.govresearchgate.net For instance, the excretion of 4-hydroxydebrisoquine increases with the number of functional CYP2D6 genes. nih.gov Research involving Swedish Caucasians with varying numbers of CYP2D6 genes (from zero in PMs to 13 copies in one individual) clearly showed marked differences in the plasma level-time profiles of debrisoquine and 4-hydroxydebrisoquine across the different genotypes. nih.gov

Table 1: Correlation between CYP2D6 Genotype and Debrisoquine Metabolic Ratio

Inter-Ethnic and Inter-Racial Differences in 4-Hydroxydebrisoquine Formation and CYP2D6 Phenotype Prevalence

The prevalence of different CYP2D6 phenotypes and the formation of 4-hydroxydebrisoquine vary significantly across different ethnic and racial populations. nih.govnih.gov These differences are largely attributed to the varying frequencies of specific CYP2D6 alleles among these groups. nih.govnih.gov

For example, the poor metabolizer phenotype is more common in Caucasian populations (around 7-10%) compared to Asian and African American populations (around 2% each). wikipedia.org Conversely, ultrarapid metabolizers appear to be more prevalent in Middle Eastern and North African populations. wikipedia.org A particularly high percentage of ultrarapid metabolizers (30%) has been observed in Ethiopia. wikipedia.org

Studies have shown that Orientals excrete significantly more debrisoquine and less 4-hydroxydebrisoquine in their urine compared to Caucasians after a standard dose. nih.gov This is consistent with the higher frequency of the decreased function *10 allele in Asian populations (around 50%). wikipedia.org In contrast, the non-functional *4 allele is more common in Caucasians, contributing to the higher prevalence of intermediate metabolizers in this group. wikipedia.org The *17 allele, which also confers decreased function, is more prevalent in individuals of African descent. nih.gov

Table 2: Prevalence of CYP2D6 Phenotypes in Different Populations

Influence of Endogenous and Exogenous Factors on 4-Hydroxydebrisoquine Metabolism (e.g., liver disease, environmental factors)

While genetics play a major role, endogenous and exogenous factors can also influence the metabolism of debrisoquine to 4-hydroxydebrisoquine. The CYP2D6 enzyme is primarily expressed in the liver, meaning that liver disease could potentially impact its metabolic activity. wikipedia.org

Methodological Frameworks for Studying Rac 4 Hydroxydebrisoquine Hemisulfate

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Models

In vitro models are fundamental in elucidating the metabolic fate of debrisoquine (B72478) and the role of its 4-hydroxy metabolite. These systems range from subcellular fractions, which isolate specific enzymatic activities, to complex cellular models that reflect a more integrated physiological environment.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are an enriched source of cytochrome P450 (CYP) enzymes and are a standard tool for metabolism studies. thermofisher.com Incubations using human and animal liver microsomes have been pivotal in understanding the metabolism of debrisoquine and its metabolites.

The 4-hydroxylation of debrisoquine is the primary metabolic pathway, catalyzed predominantly by the polymorphic enzyme CYP2D6. nih.govnih.gov Studies using human liver microsomes have established that antibodies against rat CYP2D enzymes can almost completely inhibit debrisoquine 4-hydroxylation, demonstrating the key role of this enzyme. nih.gov The kinetics of this reaction have been characterized in human liver microsomes, with a mean Vmax of 69.9 +/- 14.3 pmol mg⁻¹ min⁻¹ and a Km of 130 +/- 24 µM. nih.gov

Interestingly, research has revealed significant species differences. While Wistar rats show robust debrisoquine 4-hydroxylase activity, various mouse strains exhibit much lower activity for this specific pathway. nih.gov However, other monooxygenase activities towards substrates also metabolized by CYP2D enzymes in rats were comparable between the species. nih.gov

Furthermore, in vitro studies with human and rat liver microsomes have identified a novel metabolite, 3,4-dehydrodebrisoquine, which is formed from 4-hydroxydebrisoquine (B23357). nih.govnih.gov This subsequent metabolism of the primary metabolite is catalyzed by a microsomal activity that may not involve cytochrome P450. nih.govnih.gov These findings highlight the complexity of debrisoquine's metabolic profile and demonstrate the utility of microsomal systems in identifying novel metabolic pathways. nih.gov

A general procedure for such an incubation involves:

Pre-incubation of liver microsomes in a buffer at 37°C. thermofisher.com

Initiation of the reaction by adding the substrate (e.g., debrisoquine or 4-hydroxydebrisoquine) and the cofactor NADPH. thermofisher.com

Incubation at 37°C with gentle agitation for a specified time. thermofisher.com

Termination of the reaction with an organic solvent. thermofisher.com

Centrifugation to separate the protein, followed by analysis of the supernatant. thermofisher.com

Table 1: Kinetic Parameters of Debrisoquine 4-Hydroxylase in Human Liver Microsomes Data derived from studies on human liver microsomal fractions.

Parameter Mean Value Standard Deviation Unit
Vmax 69.9 14.3 pmol mg⁻¹ min⁻¹
Km 130 24 µM

Isolated hepatocytes, as intact cells, offer a more physiologically relevant model compared to subcellular fractions because they contain a complete set of metabolic enzymes and cofactors. nih.govdls.com The use of these systems allows for a more comprehensive assessment of metabolic pathways, including both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions. nih.govmdpi.com

Studies with isolated rat hepatocytes have shown a better correlation with in vivo drug metabolism compared to microsomes for certain substrates. nih.gov For debrisoquine, its entry into hepatocytes is a prerequisite for metabolism by CYP2D6. nih.gov This transport into the cell is a critical step that is modeled in hepatocyte systems but not in microsomal incubations.

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies, providing valuable data for metabolite profiling and identification. nih.govdls.com Permeabilized hepatocytes have also emerged as a novel tool, combining the comprehensive metabolic capacity of intact cells with the ease of use of subcellular fractions, as they allow direct access to the enzymes without requiring cell culture. dls.com The use of hepatocyte systems has been crucial in understanding that the metabolic phenotype of debrisoquine is influenced not just by CYP2D6 genetics but also by transport mechanisms into the liver cell. nih.gov

To investigate the precise role of a single enzyme in a metabolic reaction, recombinant expression systems are employed. These systems involve introducing the gene for a specific human enzyme, such as CYP2D6, into a host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govcapes.gov.brnih.gov

Researchers have successfully inserted the full-length human CYP2D6 cDNA into yeast expression plasmids. nih.govcapes.gov.br Microsomes prepared from these transformed yeast cells express a functionally active form of the CYP2D6 enzyme. nih.govcapes.gov.br These recombinant systems demonstrate catalytic activity towards known CYP2D6 substrates, such as metoprolol (B1676517) and sparteine, and their immunochemical properties are consistent with the native human enzyme. nih.govcapes.gov.br Such models are invaluable for confirming that CYP2D6 is the specific enzyme responsible for debrisoquine 4-hydroxylation and for studying the inhibitory potential of other compounds on this pathway in a clean, isolated system without interference from other enzymes. nih.gov These systems, often referred to as Bactosomes when expressed in bacterial membranes, are highly effective for identifying specific enzyme involvement in a drug candidate's metabolism. bioivt.com

Table 2: Catalytic Activity of Recombinant Human CYP2D6 Expressed in Yeast Data shows activity towards specific substrates, confirming functional enzyme expression.

Substrate Metabolic Reaction Catalytic Activity (nmol/mg protein/h)
Metoprolol α-hydroxylation 0.17
Metoprolol O-demethylation 0.78
Sparteine 2-dehydrogenation 1.82
Sparteine 5-dehydrogenation 0.59

Understanding how a compound and its metabolites cross biological membranes is crucial. Cell-based transport assays, using cell lines like Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, are widely used to model intestinal absorption and the role of transporter proteins. nih.govnih.gov

Caco-2 cells, a human colon cancer cell line, differentiate into a monolayer with tight junctions and express various transporter proteins, mimicking the human intestinal epithelium. nih.govnih.govresearchgate.net These assays measure the permeability of a compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov A significant difference between the two directions can indicate the involvement of active transport, such as efflux by P-glycoprotein. researchgate.net

Studies have shown that debrisoquine itself has low passive membrane permeability. nih.gov Its entry into cells is significantly mediated by the organic cation transporter OCT1. nih.gov Experiments using HEK293 cells engineered to overexpress OCT1 showed that debrisoquine uptake followed Michaelis-Menten kinetics (Kₘ of 5.9 ± 1.5 μM) and could be inhibited by known OCT1 inhibitors. nih.gov While Caco-2 cells have limitations, such as lower expression of certain metabolic enzymes like CYP3A4 compared to the intestine, they remain a standard tool for assessing permeability and transporter interactions. nih.govresearchgate.net

Advanced Analytical Techniques for Quantification and Structural Elucidation

The analysis of debrisoquine and its metabolites from biological matrices requires sensitive and specific analytical methods. Mass spectrometry coupled with chromatography is the cornerstone of this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of debrisoquine and its metabolites, including 4-hydroxydebrisoquine. nih.govacs.org

This method involves chemically modifying the compounds to make them volatile (derivatization) before they are introduced into the gas chromatograph. nih.gov The GC separates the different compounds in the mixture, which then enter the mass spectrometer. The MS fragments the compounds into characteristic ions, allowing for highly specific detection and quantification, often using selected-ion monitoring (SIM). nih.govnih.gov

GC-MS has been instrumental in numerous studies of debrisoquine metabolism. It has been used to:

Develop assays for debrisoquine 4-hydroxylase activity in human liver microsomes, using a deuterated version of 4-hydroxydebrisoquine (d9-4-hydroxydebrisoquine) as an internal standard for precise quantification. nih.gov

Quantify debrisoquine and 4-hydroxydebrisoquine in urine and plasma to determine the metabolic ratio, which is used to phenotype individuals for CYP2D6 activity. nih.govnih.gov The limit of sensitivity for debrisoquine and 4-hydroxydebrisoquine in one such method was reported as 0.02 μg/mL and 0.05 μg/mL, respectively. nih.gov

Identify and characterize novel metabolites, such as 3,4-dehydrodebrisoquine, in urine samples from human volunteers and in the supernatant from in vitro microsomal incubations. nih.govnih.gov

Table 3: GC-MS Method Performance for Debrisoquine Metabolite Analysis Illustrates the sensitivity and reproducibility of a typical GC-MS assay for quantifying debrisoquine and its metabolites.

Compound Limit of Sensitivity (μg/mL) Inter-assay Variation (%)
Debrisoquine 0.02 3–5
4-Hydroxydebrisoquine 0.05 3–5
6-Hydroxydebrisoquine 0.2 5–10
8-Hydroxydebrisoquine 0.2 5–10

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the high-sensitivity quantification of rac 4-Hydroxydebrisoquine and related compounds in biological matrices. This technique combines the separation power of liquid chromatography with the specific and sensitive detection capabilities of tandem mass spectrometry.

In one application, LC-MS/MS was utilized to analyze urine samples for debrisoquine metabolites. The mass spectrometry was performed on a Waters Q-TOF Premier operating in positive ion mode, with a capillary voltage of 3000 V and a source temperature of 120°C. nih.gov Leucine-enkephalin was used as a lock mass for accurate mass measurement, and data were acquired in centroid mode from a mass-to-charge ratio (m/z) of 100 to 950. nih.gov This high-resolution mass spectrometry is crucial for distinguishing between structurally similar compounds.

The utility of LC-MS/MS is further highlighted in studies investigating the metabolic pathways of debrisoquine. For instance, it was used to screen urine samples for dihydroxylated metabolites of debrisoquine, identifying compounds with protonated molecular ions at m/z 208. nih.gov The high sensitivity of modern LC-MS/MS systems, such as those with ultra-fast scanning and polarity switching, ensures reliable and high-quality data for quantitative analysis, making it indispensable for pharmacokinetic and metabolic studies. lcms.cz

Table 1: LC-MS/MS Parameters for Metabolite Analysis

Parameter Value
Instrument Waters Q-TOF Premier
Ionization Mode Positive Ion
Capillary Voltage 3000 V
Source Temperature 120°C
Desolvation Gas Flow 600 L/h
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Cone Voltage 60 V
Lock Mass Leucine-enkephalin (m/z 556.2771)
Scan Range m/z 100–950
Collision Energy (MS/MS) 15–30 V

Data sourced from a study on debrisoquine metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection for Routine Assays

For routine quantitative analysis of debrisoquine and 4-hydroxydebrisoquine in laboratory settings, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted method. It offers a balance of simplicity, accuracy, and cost-effectiveness.

A common application involves the simultaneous analysis of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in urine to determine the metabolic ratio, a key indicator of enzyme activity. nih.govresearchgate.net One validated HPLC method utilized a C18 extraction column with a mobile phase optimized for separation and detection at a wavelength of 210 nm. researchgate.net This method demonstrated good accuracy, with coefficients of variation below 4% for both compounds. researchgate.net The total run time was less than 10 minutes, making it efficient for screening large numbers of samples. researchgate.net

Another HPLC method employed a cyanopropyl (CN) extraction column and a CN analytical column. nih.gov The mobile phase consisted of 20% acetonitrile (B52724) in 20 mM sodium dihydrogen orthophosphate (pH 7.1), with a flow rate of 1.5 ml/min. nih.gov This setup allowed for the elution of the compounds of interest and an internal standard in under 14 minutes. nih.gov Such methods are validated for both within-day and between-day accuracy and precision, ensuring reliable results for routine assays. nih.gov

Table 2: Comparative HPLC Methodologies

Feature Method 1 Method 2
Column Type C18 extraction column Cyanopropyl (CN) extraction and analytical columns
Detection Wavelength 210 nm Not specified
Flow Rate 0.8 mL/min 1.5 mL/min
Run Time < 10 minutes < 14 minutes
Precision (CV%) < 4% < 9.3% for 4-OHD

Data compiled from studies on HPLC analysis of debrisoquine and its metabolite. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Authentic Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites. It provides detailed information about the chemical structure and stereochemistry of a molecule, which is essential for confirming the identity of a newly discovered metabolite or a synthesized reference standard.

In the context of debrisoquine metabolism, ¹H NMR was instrumental in the characterization of an authentic standard of 3,4-dehydrodebrisoquine, a novel metabolite formed from 4-hydroxydebrisoquine. nih.govnih.gov This characterization was a critical step to ensure that the peak observed in chromatographic analyses corresponded to the correct chemical entity and was not an artifact of the analytical process. nih.gov By comparing the NMR spectrum of the synthesized standard with the data obtained from biological samples, researchers can confidently identify and validate metabolic structures.

Strategic Use of Stable Isotope Labeled rac 4-Hydroxydebrisoquine Hemisulfate in Research

The use of stable isotope-labeled (SIL) compounds is a sophisticated strategy that significantly enhances the accuracy and precision of quantitative bioanalysis and metabolic research.

Development and Validation as Internal Standards in Quantitative Assays

Stable isotope-labeled versions of rac 4-Hydroxydebrisoquine, such as deuterated analogues (e.g., d9-4-hydroxydebrisoquine), are ideal internal standards for quantitative assays, particularly those using mass spectrometry detection. nih.govnih.gov Because SIL internal standards have nearly identical physicochemical properties to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects. acanthusresearch.comsigmaaldrich.com

This co-behavior allows for the correction of variations that can occur during sample preparation, extraction, and analysis. sigmaaldrich.com For example, a gas chromatography-mass spectrometry (GC-MS) assay for debrisoquine 4-hydroxylase activity in human liver microsomes successfully used d9-4-hydroxydebrisoquine as the internal standard, achieving a low limit of detection (2 ng/ml) and a coefficient of variation of 4.4%. nih.gov The mass difference between the labeled standard and the analyte allows for their distinct detection by the mass spectrometer, leading to highly accurate and precise quantification. acanthusresearch.com

Application in Tracing Metabolic Pathways and Flux

Stable isotope labeling is also invaluable for tracing the metabolic fate of compounds in vivo and in vitro. By introducing a labeled version of a drug or metabolite, researchers can follow its transformation and identify previously unknown metabolic pathways.

While specific studies on tracing with labeled rac 4-Hydroxydebrisoquine were not detailed in the provided context, the principles are well-established. For instance, investigations into the metabolism of debrisoquine have identified further oxidation products of 4-hydroxydebrisoquine, such as dihydroxylated debrisoquine and ring-opened acids. nih.gov The use of stable isotopes can help elucidate the sequence of these reactions and the enzymes involved. nih.gov By tracking the isotopic label, it is possible to map the flow of the molecule through various metabolic routes, providing insights into metabolic flux and the impact of genetic polymorphisms on drug metabolism. nih.govnih.gov

Synthesis and Derivatization for Metabolite Identification and Reference Material Generation

The chemical synthesis of metabolites and their derivatives is crucial for generating authentic reference materials, which are necessary for method validation and unambiguous metabolite identification.

Research into debrisoquine metabolism has necessitated the synthesis of various related compounds. For example, authentic 3,4-dehydrodebrisoquine was synthesized to confirm its identity as a novel metabolite of 4-hydroxydebrisoquine. nih.govnih.gov Similarly, the specific stereoisomers, R-(-)- and S-(+)-4-hydroxydebrisoquine, were synthesized to investigate the stereoselectivity of the 4-hydroxylation process in humans. nih.gov

Derivatization is another key strategy, often employed to enhance the analytical properties of a compound for techniques like gas chromatography. In one study, debrisoquine and 4-hydroxydebrisoquine were derivatized using 1,3-diketones prior to GC-MS analysis. nih.gov This process improves the volatility and thermal stability of the analytes, leading to better chromatographic performance and detection.

Structure Activity Relationships and Molecular Interactions of Rac 4 Hydroxydebrisoquine

Stereochemical Considerations in the Metabolism and Transport of rac 4-Hydroxydebrisoquine (B23357)

The metabolism of debrisoquine (B72478) to 4-hydroxydebrisoquine is a classic example of stereoselective drug metabolism. This process is primarily mediated by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The stereochemistry of both the parent drug and its metabolite plays a crucial role in their interaction with enzymes and transporters.

The formation of 4-hydroxydebrisoquine itself is stereoselective, with CYP2D6 preferentially hydroxylating one enantiomer of debrisoquine over the other. This enzymatic preference contributes to the different pharmacokinetic profiles observed between extensive and poor metabolizers of debrisoquine.

Elucidation of rac 4-Hydroxydebrisoquine as a Pharmacogenetic Probe for Cytochrome P450 2D6 Activity

The formation of 4-hydroxydebrisoquine from its parent compound, debrisoquine, is a well-established in vivo probe for determining the phenotype of the CYP2D6 enzyme. wikipedia.orgwikipedia.org CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, and its gene is highly polymorphic, leading to significant inter-individual differences in drug metabolism. wikipedia.orgresearchgate.net

Individuals can be classified into different metabolizer phenotypes based on their ability to metabolize debrisoquine:

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to little or no enzyme activity.

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive Metabolizers (EMs): Individuals with at least one, and typically two, functional CYP2D6 alleles.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity. researchgate.netnih.gov

The metabolic ratio (MR), calculated as the ratio of debrisoquine to 4-hydroxydebrisoquine in urine or plasma, is used to determine an individual's CYP2D6 phenotype. nih.govnih.gov A high MR indicates poor metabolism, while a low MR signifies extensive or ultrarapid metabolism. Studies have shown a significant correlation between the number of active CYP2D6 genes and the debrisoquine hydroxylation capacity. nih.govresearchgate.net For instance, the urinary recovery of debrisoquine can differ 100-fold between genotypes. nih.gov

The use of debrisoquine and the measurement of its 4-hydroxy metabolite provide a valuable tool for personalizing medicine, allowing for dose adjustments of other CYP2D6-metabolized drugs to avoid adverse effects or therapeutic failure. wikipedia.org However, it has been noted that the traditional metabolic ratio may not be a complete measure of an individual's 4-hydroxylation capacity due to the existence of other metabolites, such as 3,4-dehydrodebrisoquine. nih.govnih.gov

Table 1: Debrisoquine Metabolic Ratios in Relation to CYP2D6 Genotype

CYP2D6 Phenotype Number of Active Genes Typical Metabolic Ratio (Debrisoquine/4-Hydroxydebrisoquine)
Poor Metabolizer (PM) 0 > 12.6
Intermediate Metabolizer (IM) 1 1.0 - 12.6
Extensive Metabolizer (EM) 2 0.1 - 1.0
Ultrarapid Metabolizer (UM) >2 < 0.1

Note: The specific cutoff values for metabolic ratios can vary slightly between studies.

Investigations into Organic Cation Transporter (OCT) Interactions and Stereoselectivity of Transport

The disposition of debrisoquine and its metabolite, 4-hydroxydebrisoquine, is not solely dependent on CYP2D6 activity but also involves membrane transporters. nih.gov As positively charged molecules under physiological conditions, their entry into hepatocytes for metabolism and subsequent elimination requires the action of transporters. nih.gov The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, has been identified as a key transporter for debrisoquine uptake into the liver. nih.gov

Debrisoquine has been shown to be a substrate of OCT1, and variations in the OCT1 gene can affect its uptake. nih.gov Loss-of-function variants of OCT1 lead to reduced or absent debrisoquine transport. nih.gov This indicates that an individual's debrisoquine metabolic phenotype is a composite of both CYP2D6 and OCT1 activity. nih.gov

While debrisoquine is a substrate, it and its hydroxylated metabolite can also act as inhibitors of OCTs. The stereoselectivity of these interactions is an important area of investigation. Studies on various chiral compounds have revealed that OCTs, particularly OCT2 and OCT3, can be stereoselectively inhibited. nih.gov For example, OCT3 has shown significant stereoselectivity for inhibitors like (R)-tolterodine and (S)-zolmitriptan. nih.gov Although direct data on the stereoselective transport of 4-hydroxydebrisoquine by OCTs is not extensively detailed in the provided context, the established stereoselective nature of OCTs with other substrates suggests that the enantiomers of 4-hydroxydebrisoquine likely exhibit differential interactions with these transporters. nih.gov This could have implications for its renal excretion and potential for drug-drug interactions.

Table 2: Kinetic Parameters of Debrisoquine Transport by OCT1

Parameter Value
KM 5.9 ± 1.5 µM
Vmax 41.9 ± 4.5 pmol/min/mg protein
IC50 (for inhibition of MPP+ uptake) 6.2 ± 0.8 µM

Data from studies in HEK293 cells overexpressing OCT1. nih.gov

Q & A

Q. What methodologies validate predictive pharmacokinetic models for rac 4-Hydroxydebrisoquine Hemisulfate?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters include logP, pKa, and blood-to-plasma ratios. Validate against clinical data (if available) or in vivo rodent studies. Sensitivity analysis identifies critical parameters (e.g., hepatic extraction ratio), while Monte Carlo simulations assess population variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.